2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid
Overview
Description
2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid is an organic compound with the molecular formula C8H8N2O6 It is a derivative of pyridine, characterized by the presence of two methoxy groups, a nitro group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid typically involves the nitration of 2,6-dimethoxypyridine followed by carboxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyridine ring. Subsequent carboxylation can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature or through the use of carboxylating agents like carbon tetrachloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed:
- Oxidation products include 2,6-dimethoxy-5-nitropyridine-3-carboxaldehyde and this compound.
- Reduction products include 2,6-dimethoxy-5-aminopyridine-3-carboxylic acid.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity.
Comparison with Similar Compounds
- 2,6-Dimethoxy-3-nitropyridine
- 2,6-Dimethoxy-5-nitropyridine
- 2,6-Dimethoxy-4-nitropyridine-3-carboxylic acid
Comparison: 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. Compared to 2,6-Dimethoxy-3-nitropyridine, the presence of the carboxylic acid group at the 3-position enhances its solubility and potential for forming derivatives. The nitro group at the 5-position, as opposed to other positions, may also affect its electronic properties and reactivity in chemical reactions.
Properties
IUPAC Name |
2,6-dimethoxy-5-nitropyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-6-4(8(11)12)3-5(10(13)14)7(9-6)16-2/h3H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQSFUSFJMIGJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698198 | |
Record name | 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685879-38-3 | |
Record name | 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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